molecular formula C21H20FNO4 B12310782 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid

Cat. No.: B12310782
M. Wt: 369.4 g/mol
InChI Key: DZOAQBHPHHLRIT-UHFFFAOYSA-N
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluoroacetic acid moiety attached to a pyrrolidine ring, which is further substituted with a fluorenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid typically involves multiple steps. One common approach is to start with the protected amino acid derivative, which undergoes a series of reactions including fluorination, cyclization, and protection group manipulations. The reaction conditions often involve the use of reagents such as sodium azide, isobutoxycarbonyl chloride, and acid chlorides .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities. The presence of the fluoro group can enhance the compound’s stability and bioavailability, making it a candidate for further investigation in medicinal chemistry .

Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic applications. The fluoroacetic acid moiety is known to interact with various biological targets, which can be leveraged for the development of new drugs .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit certain enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways. The fluorenylmethoxycarbonyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid is unique due to the presence of the fluoro group. This modification can significantly alter the compound’s chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications .

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2-fluoroacetic acid

InChI

InChI=1S/C21H20FNO4/c22-19(20(24)25)13-9-10-23(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,24,25)

InChI Key

DZOAQBHPHHLRIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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